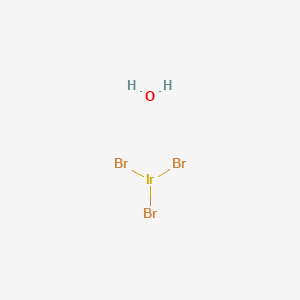
Tribromoiridium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromoiridium hydrate is a compound with the linear formula IrBr3 · xH2O . It is also known as Iridium tribromide hydrate and Iridium (3+) tribromide hydrate . The CAS Number of this compound is 317828-27-6 . The molecular weight of the anhydrous basis is 431.93 .
Molecular Structure Analysis
The molecular structure of hydrates can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Wissenschaftliche Forschungsanwendungen
Hydration Mechanisms in Cement Chemistry
- Hydration of Tricalcium Silicate : Tricalcium silicate hydration is a fundamental process in cement chemistry, producing calcium hydroxide and calcium silicate hydrate, crucial for cement's setting and hardening. The hydration mechanism involves complex chemical reactions and structural changes, significantly impacting the material's mechanical properties and durability. Studies have focused on understanding these processes at the molecular and macroscopic levels, offering insights into optimizing cementitious materials for construction applications (J. Camilleri, P. Laurent, I. About, 2014).
Material Characterization and Development
- Characterization of Cementitious Materials : Research on tricalcium silicate-based cements, such as Biodentine and Bioaggregate, explores their hydration behavior, leachate composition, and microstructural development. These studies contribute to the development of new materials with improved properties for specific applications, such as root-end fillings in dentistry. The hydration process results in the formation of calcium silicate hydrate and calcium hydroxide, with material composition influencing the hydration kinetics and product morphology (L. Grech, B. Mallia, J. Camilleri, 2013).
Insights into Hydration Dynamics
- Molecular Dynamics of Hydration : Advanced simulation techniques, such as molecular dynamics, provide deep insights into the hydration mechanisms of mineral surfaces, including tricalcium silicate. These studies reveal the intricate interplay between chemical reactions and structural changes during hydration, highlighting the role of surface properties and environmental conditions in influencing material behavior. This research can guide the design of more efficient and durable materials for various applications (H. Manzano, E. Durgun, I. López‐Arbeloa, J. Grossman, 2015).
Eigenschaften
IUPAC Name |
tribromoiridium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXFKPVKJZGJG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ir](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2IrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583719 |
Source


|
| Record name | Tribromoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribromoiridium;hydrate | |
CAS RN |
317828-27-6 |
Source


|
| Record name | Tribromoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

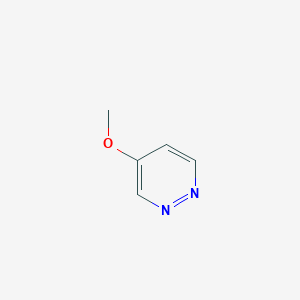
![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)
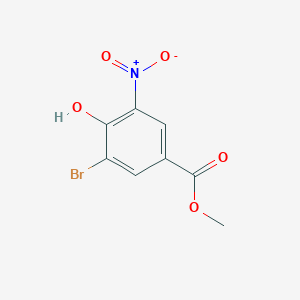



![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)


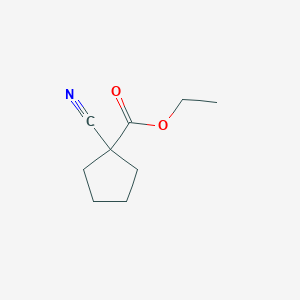
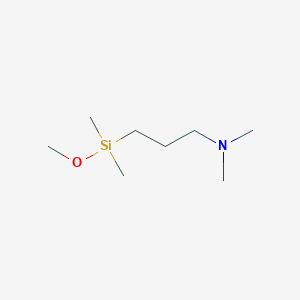
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
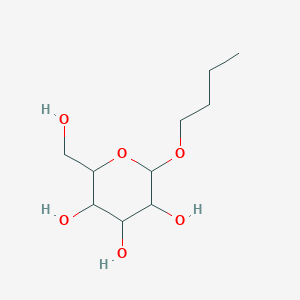
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)